REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:8][CH2:7][CH2:6][C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[C:3]1=[O:13].[BH4-].[Na+]>CO>[CH3:1][CH:2]1[CH2:8][CH2:7][CH2:6][C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[CH:3]1[OH:13] |f:1.2|
|
Name
|
|
Quantity
|
24.93 g
|
Type
|
reactant
|
Smiles
|
CC1C(C2=C(CCC1)C=CC=C2)=O
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Name
|
|
Quantity
|
5.41 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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cooling
|
Type
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CUSTOM
|
Details
|
The solvent of the reaction solution was evaporated under reduced pressure, water
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Type
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ADDITION
|
Details
|
was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The collected organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=2/1)
|
Type
|
CUSTOM
|
Details
|
to give the objective substance
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1C(C2=C(CCC1)C=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |